1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis
This would involve a study of the reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Uterine Relaxant Activity
A study focused on synthesizing novel racemic compounds related to this chemical structure, evaluating them for uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats. These compounds were found to exhibit potent uterine relaxant activity, significantly delaying the onset of labor in pregnant rats without significant cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).
Antimicrobial and Antiradical Activity
Another research effort involved the synthesis of a homologous series of compounds, focusing on their antimicrobial and antioxidant activities. These activities were compared with those of beta-blocker types of compounds, revealing generally lower biological activities in comparison (Čižmáriková et al., 2020).
Enhancing Reactivity towards Benzoxazine Ring Formation
Phloretic acid was explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach indicates potential applications in materials science (Trejo-Machin et al., 2017).
Antimicrobial and Antidiabetic Activities
Synthesized derivatives of 4-aminophenol were tested for their antimicrobial and antidiabetic activities, showing broad-spectrum activities against various strains and significant inhibition of amylase and glucosidase. These findings suggest potential applications in developing antimicrobial and antidiabetic therapies (Rafique et al., 2022).
Allosteric Modulators of GABA B Receptors
Research into 2,2-disubstituted 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol derivatives as allosteric modulators of GABAB receptors identified compounds with potential activity for modulating these receptors, indicating possible therapeutic applications (Kerr et al., 2007).
Safety And Hazards
This would involve a study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, etc.
Please consult with a qualified professional or refer to specific databases for more accurate and detailed information. It’s always important to handle chemicals with care and use them responsibly.
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-13-10-17(8-9-18(13)19)22-12-16(21)11-20-14(2)15-6-4-3-5-7-15;/h3-10,14,16,20-21H,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRHGBXSHIWIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.